



Application Notes and Protocols for Intraperitoneal Injection of DR-4004 in Mice

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DR-4004 is a research compound identified as a putative antagonist of the 5hydroxytryptamine-7 (5-HT7) receptor, which also exhibits functional activity at the dopamine D2 receptor.[1] This dual activity makes it a compound of interest for investigating the roles of these two neurotransmitter systems in various physiological and pathological processes. These application notes provide a summary of the known in vivo effects of DR-4004 and detailed protocols for its intraperitoneal (i.p.) administration in mice for preclinical research.

Mechanism of Action & Signaling Pathways

DR-4004's pharmacological profile is characterized by its interaction with two distinct G-protein coupled receptors:

• 5-HT7 Receptor Antagonism: The 5-HT7 receptor is primarily coupled to Gs proteins. Canonical signaling involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] PKA can then phosphorylate various downstream targets, influencing gene transcription and cellular function. A non-canonical pathway involves coupling to G12 proteins, which can activate Rho GTPases and influence the actin cytoskeleton.[2]



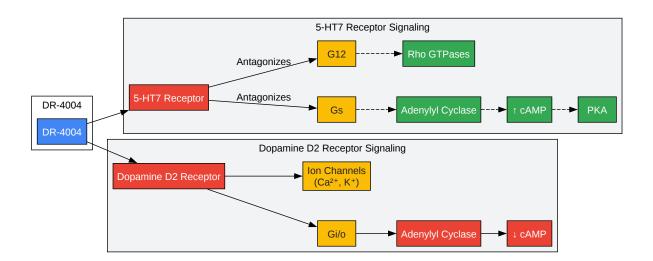




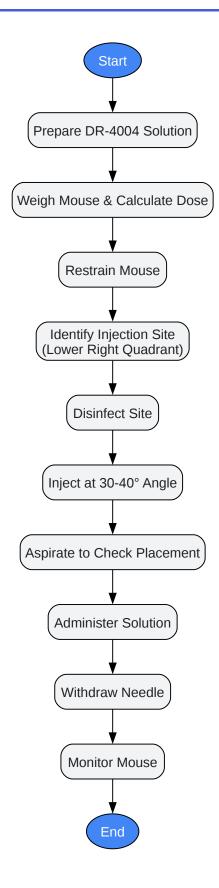
Dopamine D2 Receptor Activity: The dopamine D2 receptor is predominantly coupled to Gi/o proteins.[3][4] Activation of this receptor inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4] D2 receptor signaling can also modulate intracellular calcium levels and potassium channel activity.[3]

The interplay of these two opposing signaling cascades upon administration of **DR-4004** is a key area for investigation.









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